4'-Bromo-3-(1,3-dioxan-2-YL)propiophenone
Overview
Description
4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H15BrO3. It is characterized by the presence of a bromine atom attached to the phenyl ring and a 1,3-dioxane ring attached to the propiophenone moiety. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone typically involves the bromination of 3-(1,3-dioxan-2-YL)propiophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4’ position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The dioxane ring can undergo oxidation to form corresponding lactones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride) in solvents like methanol or ethanol.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Scientific Research Applications
4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The dioxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4’-Bromo-3-(1,3-dioxan-2-yl)acetophenone
- 4’-Bromo-3-(1,3-dioxan-2-yl)butyrophenone
- 4’-Bromo-3-(1,3-dioxan-2-yl)valerophenone
Uniqueness
4’-Bromo-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRQAQIAFFZQSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467025 | |
Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376637-07-9 | |
Record name | 4'-BROMO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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